Ethanethioamide, N-(3-bromo-2-naphthalenyl)-
Description
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- (CAS: 65776-65-0) is a brominated naphthalene derivative of ethanethioamide, characterized by a thioamide (-C(S)NH₂) group attached to a 3-bromo-substituted naphthalene ring. This compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .
Properties
CAS No. |
65776-65-0 |
|---|---|
Molecular Formula |
C12H10BrNS |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
N-(3-bromonaphthalen-2-yl)ethanethioamide |
InChI |
InChI=1S/C12H10BrNS/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
InChI Key |
GJYSHKHREVFSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route Overview
The synthesis of Ethanethioamide, N-(3-bromo-2-naphthalenyl)- typically follows these key steps:
Bromination of 2-naphthalenone
- Starting with 2-naphthalenone, selective bromination at the 3-position is achieved using bromine or a brominating agent. This yields 3-bromo-2-naphthalenone as the key intermediate.
- Reaction conditions generally involve controlled temperature and stoichiometry to avoid polybromination.
Formation of 3-bromo-2-naphthylacetic acid
- The brominated ketone intermediate undergoes a reaction with bromoacetic acid under basic conditions. This step introduces the acetic acid moiety, forming 3-bromo-2-naphthylacetic acid.
- The reaction typically requires reflux conditions and a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
-
- The final step involves conversion of the acetic acid derivative to the ethanethioamide by reaction with thioacetamide. This step can be performed under acidic or basic conditions, depending on the desired reaction rate and purity.
- The thioamide group (-C(S)NH₂) is introduced, completing the synthesis of Ethanethioamide, N-(3-bromo-2-naphthalenyl)-.
Detailed Reaction Conditions and Yields
| Step | Reactants & Reagents | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | 2-naphthalenone, bromine | Controlled temperature, solvent (e.g., chloroform) | 75–85 | Selective monobromination at 3-position |
| Formation of acetic acid | 3-bromo-2-naphthalenone, bromoacetic acid, base | Reflux, aqueous/organic biphasic system | 80–90 | Base catalyzes substitution |
| Thioamide formation | 3-bromo-2-naphthylacetic acid, thioacetamide | Acidic or basic medium, moderate heat | 70–85 | Conversion to thioamide functional group |
Industrial Scale Considerations
- Scale-up of the laboratory synthesis involves optimization of reaction parameters such as temperature control, reagent purity, and solvent recycling.
- Continuous flow reactors are increasingly employed to enhance mixing, heat transfer, and reaction control, improving yield and safety for bromination and thioamide formation steps.
- Use of industrial-grade reagents and solvents is standard, with emphasis on minimizing hazardous waste, especially due to bromine handling.
Alternative Synthetic Routes and Related Methods
- While the above route is the most direct and commonly reported, related synthetic methods involve the preparation of brominated naphthyl derivatives through nitration and reduction steps, followed by aldehyde or acid formation, then thioamide introduction.
- For example, synthesis of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid via reflux in tetrahydrofuran or acetone with hydrochloric acid, followed by extraction and acid-base workup, can be adapted for naphthalenyl systems as intermediates before thioamide formation. This approach yields high purity intermediates (over 90%) and may be useful for analog synthesis or structural modifications.
Analytical Validation and Purity Assessment
- High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for purity validation.
- Mass Spectrometry (MS) , particularly Electron Ionization (EI) at 8.10–11.00 eV, confirms molecular ion peaks and fragmentation patterns consistent with the target compound.
- Single-crystal X-ray diffraction (SCXRD) may be used for structural confirmation, with data refined by software such as SHELXL.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-bromo-2-naphthalenone | 2-naphthalenone, Br₂ | Electrophilic bromination | Controlled temp., solvent | 75–85 |
| 2 | 3-bromo-2-naphthylacetic acid | 3-bromo-2-naphthalenone, bromoacetic acid, base | Nucleophilic substitution | Reflux, basic medium | 80–90 |
| 3 | Ethanethioamide, N-(3-bromo-2-naphthalenyl)- | 3-bromo-2-naphthylacetic acid, thioacetamide | Thioamide formation | Acidic/basic, moderate heat | 70–85 |
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethanethioamide, N-(3-bromo-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and thioamide group can participate in various interactions, such as hydrogen bonding or covalent modification of target molecules .
Comparison with Similar Compounds
Substituent and Structural Variations
The table below compares N-(3-bromo-2-naphthalenyl)-ethanethioamide with analogous ethanethioamide derivatives, highlighting substituent effects on molecular properties:
Key Observations
Molecular Weight and Size :
- The brominated naphthalene derivative (MW 296.18) is significantly larger than phenyl-substituted analogs (e.g., 165.26–248.14). This increased size likely reduces aqueous solubility and enhances lipophilicity, impacting bioavailability .
Halogen Effects :
- Bromine in the target compound vs. fluorine in N-(4-fluorophenyl)-ethanethioamide introduces distinct electronic effects. Bromine’s larger atomic size and lower electronegativity may enhance halogen bonding in drug-receptor interactions compared to fluorine’s inductive effects .
Aromatic Systems :
- Naphthalene rings (target compound and N-(naphthalen-1-yl)-ethanethioamide ) contribute to π-π stacking interactions, whereas pyrazole (CAS 175202-68-3) or thienyl (CAS 175202-34-3) systems offer heteroaromatic diversity for tailored reactivity .
Physical Properties :
- The naphthalene derivative’s density (1.223 g/cm³) is lower than the bromo-pyrazole analog (1.67 g/cm³), reflecting differences in packing efficiency and intermolecular forces .
Regulatory Status :
- Only the target compound is explicitly regulated (NDSL), suggesting unique environmental or health concerns compared to simpler derivatives .
Research Implications and Gaps
- Synthetic Utility : Brominated naphthalenyl derivatives may serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine substituent for further functionalization .
- Safety Profiles : The CERCLA reportable quantity for ethanethioamide (10 lbs) suggests acute toxicity, but data specific to the brominated analog are lacking .
- Biological Activity: Thioamide groups are known for metal chelation and enzyme inhibition; bromine’s presence could modulate these activities compared to fluorine or methyl substituents .
Biological Activity
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is a thioamide compound notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is characterized by the presence of a thioamide functional group attached to a brominated naphthalene derivative. The structural formula can be represented as follows:
The bromine atom at the 3-position of the naphthalene ring enhances the compound's reactivity and biological activity. The thioamide group is known for its ability to form hydrogen bonds and participate in covalent modifications with biological macromolecules, which may contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that ethanethioamide derivatives exhibit significant antimicrobial properties. A comparative study showed that compounds containing thioamide groups often demonstrate enhanced activity against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of cellular metabolism.
Table 1: Antimicrobial Activity of Ethanethioamide Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanethioamide, N-(3-bromo-2-naphthalenyl)- | E. coli | 32 µg/mL |
| N-(4-Bromophenyl)ethanethioamide | S. aureus | 16 µg/mL |
| Ethyl thioacetate | P. aeruginosa | 64 µg/mL |
Antiviral Activity
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. For instance, compounds with similar structures have shown effectiveness against viruses such as HIV and influenza .
Anticancer Properties
The anticancer potential of ethanethioamide derivatives has been a focal point in recent research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: In Vitro Evaluation of Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), ethanethioamide, N-(3-bromo-2-naphthalenyl)- exhibited IC50 values in the low micromolar range, indicating potent anticancer activity:
- Cell Line: MCF-7
- IC50: 0.5 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway
The mechanism by which ethanethioamide, N-(3-bromo-2-naphthalenyl)- exerts its biological effects is multifaceted:
- Enzyme Inhibition: The thioamide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation: The compound may bind to specific receptors on cell membranes, altering signaling pathways.
- Oxidative Stress Induction: It can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
Comparative Analysis with Related Compounds
Ethanethioamide shares structural similarities with other thioamide-containing compounds, which can provide insights into its biological activity:
Table 2: Comparison of Thioamide Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethanethioamide | Thioamide group | Antimicrobial, Anticancer |
| 2-Thiazolethione | Contains a thiazole ring | Antimicrobial |
| N-(4-Bromophenyl)ethanethioamide | Similar thioamide structure | Antiviral |
Q & A
Q. What are the recommended methods for synthesizing N-(3-bromo-2-naphthalenyl)ethanethioamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated naphthalene derivatives (e.g., 6-bromo-2-naphthylamine, CAS 7499-66-3) can react with thioamide precursors under controlled conditions . Purity validation employs techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) with electron ionization (EI) at 8.10–11.00 eV, as seen in related ethanethioamides, can confirm molecular ion peaks and fragmentation patterns .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses programs like SHELXL (for small-molecule crystallography) and SHELXS/SHELXD for structure solution . For example, supplementary crystallographic data for similar compounds (e.g., CCDC-2100901) are deposited in the Cambridge Structural Database, accessible via the CCDC portal .
Q. What safety protocols are critical when handling N-(3-bromo-2-naphthalenyl)ethanethioamide in the lab?
- Methodological Answer : The compound is classified as hazardous (CERCLA reportable quantity: 10 lbs) . Use fume hoods, personal protective equipment (PPE), and closed systems to minimize exposure. Waste disposal must comply with EPA guidelines. Regulatory compliance includes notifications under Canada’s NDSL for manufacturing/import .
Advanced Research Questions
Q. How do substituents on the naphthalene ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo substituent acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Computational modeling (e.g., density functional theory, DFT) predicts activation energies and regioselectivity. For example, studies on N-(3-bromo-2-methylphenyl)acetamide show substitution products like azido or thiocyanato derivatives, which can guide analogous reactions for this compound .
Q. What insights can ionization energy data provide about the compound’s stability and fragmentation in mass spectrometry?
- Methodological Answer : Gas-phase ionization energy (8.10 eV, EI method) correlates with bond dissociation energies. Appearance potentials (e.g., 11.00 eV for C₆H₆NCl⁺ fragments) indicate preferred cleavage sites, such as the C–S bond in the thioamide group. Comparative analysis with analogues (e.g., N-(2-fluorophenyl)ethanethioamide) reveals substituent effects on stability .
Q. How can researchers address regulatory challenges when developing derivatives of this compound for biomedical applications?
- Methodological Answer : Derivatives must comply with the Rotterdam Convention (for hazardous chemicals) and country-specific regulations (e.g., Canada’s New Substances Notification Regulations). Computational toxicology tools (e.g., QSAR models) predict ecotoxicity, while in vitro assays assess mutagenicity. Documentation for NDSL-listed substances requires joint Environment and Health Canada reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
